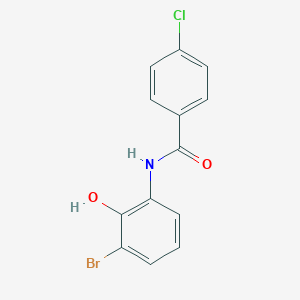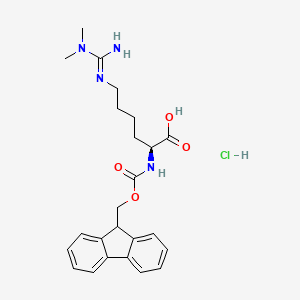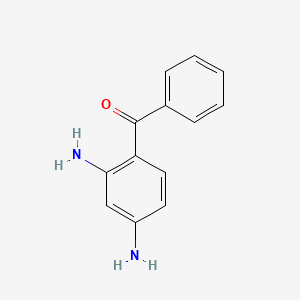![molecular formula C11H12O4S B15251405 Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- is an organic compound with the molecular formula C11H13NO5. It is a white crystalline solid that is stable at room temperature and easily soluble in organic solvents such as alcohols and ethers . This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of amino acids and peptides .
Vorbereitungsmethoden
The synthesis of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- generally involves a chemical reaction between 3-amino-2-hydroxypropionic acid and benzyl chloroformate . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- has a wide range of scientific research applications:
Biology: It is utilized in biochemical studies to understand various biological processes.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Propanoic acid, 2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-: Another similar compound with variations in its molecular structure and reactivity. The uniqueness of Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]- lies in its specific functional groups and their influence on its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H12O4S |
|---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
3-phenylmethoxycarbonylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H12O4S/c12-10(13)6-7-16-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChI-Schlüssel |
ZBANWZZRYIZUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


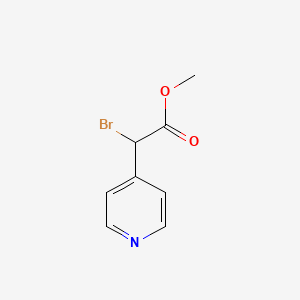
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

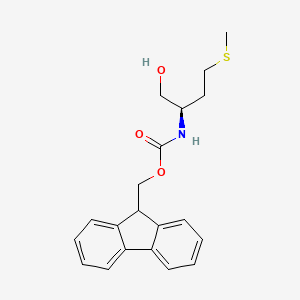

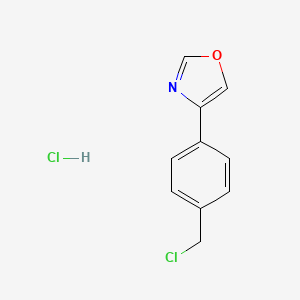
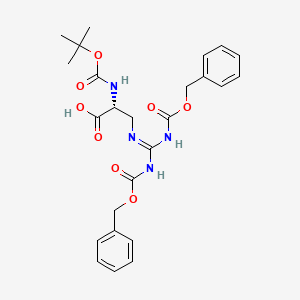
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
